(+)-Anti-bpde

Description

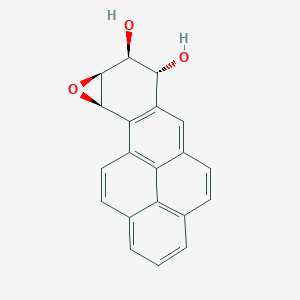

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEPMTIXHXSFOR-WCIQWLHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@H]([C@@H]5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040967 | |

| Record name | anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63323-31-9, 58917-67-2 | |

| Record name | (+)-BPDE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63323-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BPDE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58917-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene diolepoxide I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058917672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063323319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0951YSJ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZT81YA9NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Anti-bpde mechanism of action in lung cancer

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Anti-BPDE in Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

(+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (this compound) is the ultimate carcinogenic metabolite of benzo[a]pyrene (BaP), a ubiquitous environmental pollutant and a major component of tobacco smoke. Its potent carcinogenicity in lung tissue is primarily attributed to its ability to form covalent adducts with DNA, initiating a cascade of cellular events that can lead to malignant transformation. This technical guide provides a comprehensive overview of the mechanism of action of this compound in lung cancer, detailing its metabolic activation, the formation and repair of DNA adducts, and the subsequent cellular responses, including the activation of key signaling pathways and the induction of mutations in critical cancer-related genes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal mechanism in lung carcinogenesis.

Metabolic Activation of Benzo[a]pyrene to this compound

Benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH), is metabolically inert and requires enzymatic activation to exert its carcinogenic effects. The primary pathway for this activation involves a series of enzymatic reactions that convert BaP into its ultimate carcinogenic form, this compound.[1][2]

This multi-step process is initiated by the cytochrome P450 (CYP) enzyme system, primarily involving CYP1A1 and CYP1B1. These enzymes catalyze the epoxidation of the 7,8-double bond of BaP to form BaP-7,8-epoxide. Subsequently, epoxide hydrolase hydrolyzes the epoxide to yield (-)-trans-BaP-7,8-dihydrodiol. In the final and critical step, CYP enzymes, again predominantly CYP1A1 and CYP1B1, epoxidize the 9,10-double bond of the dihydrodiol, resulting in the formation of four stereoisomers of benzo[a]pyrene-diol-epoxide (BPDE). Among these, the this compound stereoisomer is the most mutagenic and carcinogenic.[1]

DNA Adduct Formation

The high reactivity of the epoxide ring in this compound allows it to act as a potent electrophile, readily attacking nucleophilic sites on DNA. The primary target for adduction is the exocyclic amino group (N²) of guanine residues, forming a stable covalent adduct known as (+)-trans-anti-BPDE-N²-dG.[2][3] This bulky lesion significantly distorts the DNA helix, interfering with normal cellular processes such as DNA replication and transcription.[1] The formation of these adducts is considered a critical initiating event in BaP-induced carcinogenesis.[1]

Cellular Response to this compound-Induced DNA Damage

The presence of bulky this compound-DNA adducts triggers a complex cellular response aimed at mitigating the damage and maintaining genomic integrity. This response encompasses DNA repair mechanisms and the activation of signaling pathways that control cell fate.

DNA Repair: Nucleotide Excision Repair (NER)

The primary mechanism for the removal of bulky DNA adducts, including those formed by this compound, is the Nucleotide Excision Repair (NER) pathway.[1] NER is a sophisticated multi-protein process that recognizes and excises a short stretch of the damaged DNA strand, which is then resynthesized using the intact complementary strand as a template. The efficiency of NER in removing this compound adducts is a critical determinant of an individual's susceptibility to BaP-induced lung cancer. Incomplete or inefficient repair allows the persistence of these adducts, increasing the likelihood of mutations during subsequent DNA replication.[1][2] Studies in human TK6 cells have shown that approximately 30% of BPDE-induced adducts are removed within 8 hours, and about 60% are removed within 24 hours, indicating that a significant portion of adducts can persist.[1]

Activation of Signaling Pathways

The cellular response to this compound-induced DNA damage involves the activation of key signaling pathways that regulate cell cycle progression, apoptosis, and stress responses.

The tumor suppressor protein p53 plays a central role in the DNA damage response. In response to the genotoxic stress induced by this compound, p53 is stabilized and activated. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis if the damage is too severe to be repaired.[4] The activation of p53-dependent signaling is often observed at higher concentrations of BPDE.[4]

The transcription factor Activator Protein-1 (AP-1) is another key regulator of the cellular response to a variety of stimuli, including genotoxic stress. This compound has been shown to activate AP-1-dependent signaling, which can influence cell proliferation, differentiation, and apoptosis.[4]

Mutagenesis and Carcinogenesis

If this compound-DNA adducts are not repaired before the cell undergoes DNA replication, they can lead to the misincorporation of nucleotides by DNA polymerases, resulting in permanent mutations. The characteristic mutation induced by this compound is a G:C to T:A transversion.[2] These mutations are frequently found in critical genes that regulate cell growth and differentiation, such as the TP53 tumor suppressor gene and the KRAS proto-oncogene.[5] The accumulation of mutations in these and other cancer-related genes can drive the multi-step process of carcinogenesis, ultimately leading to the development of lung cancer.

Data Presentation

Table 1: Dose-Dependent Induction of DNA Adducts by this compound in Human Cells

| Cell Line | This compound Concentration | Exposure Time | DNA Adduct Level (adducts / 10⁸ nucleotides) | Reference |

| TK6 | 10 nM | 1 hour | ~100 | [1] |

| TK6 | 50 nM | 1 hour | ~500 | [1] |

| BEAS-2B | 2 µM | Not Specified | ~4000 | [6] |

Table 2: Dose-Dependent Mutagenesis Induced by this compound in Human Cells

| Cell Line | This compound Concentration | Endpoint | Mutation Frequency | Reference |

| TK6 | 0-50 nM | GPI-deficient cells | Linear increase with dose | [1] |

Experimental Protocols

Protocol 1: Quantification of this compound-Induced DNA Adducts by HPLC with Fluorescence Detection

This protocol is adapted from studies on human TK6 cells.[1]

-

Cell Culture and Treatment:

-

Culture human TK6 lymphoblastoid cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

Incubate cells with varying concentrations of this compound (e.g., 10 nM to 50 nM) for 1 hour at 37°C.

-

For repair studies, wash the cells and re-incubate in fresh medium for desired time points (e.g., 8 and 24 hours).

-

-

DNA Isolation:

-

Harvest approximately 6.5 x 10⁶ cells by centrifugation.

-

Wash the cell pellet with Tris-buffered saline (TBS).

-

Isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

-

-

DNA Hydrolysis:

-

Hydrolyze the isolated DNA (typically 10-100 µg) with 0.1 N HCl to release the BPDE-tetrols from the adducted guanine bases.

-

-

HPLC Analysis:

-

Analyze the hydrolyzed sample using a reverse-phase HPLC system equipped with a fluorescence detector.

-

Separate the BPDE-tetrols on a C18 column with an appropriate mobile phase gradient.

-

Detect the tetrols by fluorescence with excitation at a specific wavelength (e.g., 344 nm) and emission at another (e.g., 398 nm).

-

-

Quantification:

-

Quantify the amount of BPDE-tetrols by comparing the peak area to a standard curve generated with known amounts of BPDE-tetrol standards.

-

Calculate the number of adducts per 10⁸ nucleotides based on the amount of DNA analyzed.

-

Protocol 2: Cytotoxicity Assay (Colony Forming Ability)

This protocol is based on methods used for TK6 cells.[1]

-

Cell Treatment:

-

Treat TK6 cells with a range of this compound concentrations for 1 hour.

-

Wash the cells with PBS and resuspend in fresh culture medium.

-

-

Cell Seeding:

-

Count the cells and seed them at a low density (e.g., 1.6 cells per well) in 96-well plates in triplicate.

-

-

Incubation:

-

Incubate the plates for approximately 8 days at 37°C in a humidified incubator with 5% CO₂.

-

-

Colony Counting:

-

Count the number of wells with cell growth (colonies).

-

-

Calculation of Cytotoxicity:

-

Calculate the colony-forming ability as a percentage of the control (untreated) cells.

-

Cytotoxicity is expressed as the reduction in colony-forming ability.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced lung carcinogenesis.

Caption: Experimental workflow for studying the mechanism of action of this compound.

References

- 1. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AOP-Wiki [aopwiki.org]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. researchgate.net [researchgate.net]

- 5. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification and Mapping of Alkylation in the Human Genome Reveal Single Nucleotide Resolution Precursors of Mutational Signatures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry of (+)-Anti-bpde and DNA Adduct Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[a]pyrene (BaP), a ubiquitous environmental pollutant found in coal tar, tobacco smoke, and grilled foods, is a potent procarcinogen.[1][2] Its carcinogenicity is not inherent but arises from its metabolic activation within the body to highly reactive intermediates.[3] The ultimate carcinogenic metabolite is benzo[a]pyrene diol epoxide (BPDE), which covalently binds to cellular DNA, forming bulky adducts that can initiate mutagenesis and carcinogenesis.[4][5] Understanding the precise stereochemical interactions between BPDE and DNA is critical for elucidating the mechanisms of chemical carcinogenesis and for developing targeted therapeutic and preventative strategies.

This technical guide provides a comprehensive overview of the stereochemistry of the most tumorigenic isomer, (+)-anti-BPDE, its mechanism of DNA adduct formation, the biological consequences, and the state-of-the-art methodologies used for its detection and quantification.

Stereochemistry of Benzo[a]pyrene Diol Epoxide (BPDE)

The metabolic activation of benzo[a]pyrene produces four primary stereoisomers of BPDE. The nomenclature 'anti' or 'syn' refers to the relative position of the epoxide oxygen and the benzylic hydroxyl group. The (+) and (-) prefixes denote the enantiomeric forms.

The four stereoisomers are:

-

This compound: (+)-(7R,8S,9S,10R)

-

(-)-anti-BPDE: (-)-(7S,8R,9R,10S)

-

(+)-syn-BPDE

-

(-)-syn-BPDE

Of these, the This compound isomer is the most carcinogenic.[2][6] Its specific three-dimensional structure, defined by the R,S,S,R absolute configuration at carbons 7, 8, 9, and 10, respectively, dictates its reactivity and the conformation of the resulting DNA adducts.[7] This stereochemical precision has profound effects on the biological activity, as different enantiomers lead to distinct adduct conformations within the DNA helix.[7][8]

Mechanism of DNA Adduct Formation

The electrophilic epoxide ring of this compound is susceptible to nucleophilic attack by DNA bases.[2] The primary sites of adduction are the exocyclic amino groups of purine bases, predominantly the N² position of guanine and, to a lesser extent, the N⁶ position of adenine.[1][9]

The reaction with guanine proceeds via the opening of the epoxide ring at the C10 position, forming a covalent bond with the N² of guanine. This reaction can occur via two stereochemically distinct mechanisms:

-

Trans addition: The N²-amino group of guanine attacks the C10 carbon from the opposite face of the epoxide oxygen.

-

Cis addition: The attack occurs from the same face as the epoxide oxygen.[8]

For this compound, the major product formed in cells is the (+)-trans-anti-BPDE-N²-dG adduct (also denoted as 10S-(+)-trans-anti-[BP]-N²-dG).[1][6][10] This specific adduct is considered the primary lesion responsible for BaP-induced mutagenesis.[10]

Conformation of BPDE-DNA Adducts

Once formed, the bulky pyrenyl moiety of the BPDE adduct significantly distorts the DNA double helix. High-resolution NMR and X-ray crystallography studies have revealed several possible conformations:

-

Minor Groove Binding: The most common conformation for the (+)-trans-anti-BPDE-N²-dG adduct involves the BPDE moiety residing in the DNA minor groove, with the pyrenyl ring system oriented towards the 5'-end of the modified strand.[1][8][11]

-

Intercalation: In some contexts, particularly with adenine adducts, the planar aromatic ring system of BPDE can intercalate between DNA base pairs.[7][9] Structural studies have shown that in the (+)-trans-anti-adenine adduct, the BPDE moiety intercalates on the 3'-side of the modified adenine.[7]

-

Base-Displaced Intercalation: The stereoisomeric cis-adduct is known to adopt a base-displaced intercalative conformation.[3]

The specific conformation adopted is dictated by the stereochemistry of the BPDE precursor and the local DNA sequence context, and it critically influences the efficiency of DNA repair and the fidelity of DNA replication.[8]

Biological Consequences and DNA Repair

The presence of bulky BPDE-DNA adducts obstructs the progression of DNA polymerases, impeding critical cellular processes like replication and transcription.[1][9] If left unrepaired, these lesions can lead to mutations, particularly G→T transversions, which are a hallmark of smoking-induced lung cancer.[6][12]

The primary cellular defense mechanism against these lesions is the Nucleotide Excision Repair (NER) pathway.[3][13] The NER machinery recognizes the helix-distorting adduct, excises the damaged DNA segment, and synthesizes a new, correct strand. However, the efficiency of NER can vary depending on the adduct's conformation and location within the genome.[14]

If the adduct evades repair, specialized translesion synthesis (TLS) polymerases, such as polymerase kappa (pol κ), may be recruited to bypass the lesion.[1] Pol κ has been shown to bypass the (+)-trans-anti-BPDE-N²-dG adduct in an error-free manner, inserting the correct nucleotide (dCTP) opposite the lesion.[1] Conversely, other polymerases like pol η can insert an incorrect nucleotide (dATP), leading to a mutation.[15]

Quantitative Analysis of BPDE-DNA Adducts

The quantification of BPDE-DNA adducts is crucial for molecular epidemiology studies and risk assessment. Various analytical techniques have been developed with different sensitivities and specificities.

| Analytical Method | Detection Limit | Key Features | Reference |

| HPLC with Fluorescence Detection | ~0.5-1.0 adducts / 10⁸ nucleotides | Measures tetrols released after acid hydrolysis; highly sensitive. | [13][16] |

| Immunoassays (ELISA, CIA) | ~0.2 adducts / 10⁶ nucleotides | Uses specific antibodies; high-throughput but may have cross-reactivity. | [14][17] |

| LC-MS/MS | ~0.3-3.0 adducts / 10⁸ nucleotides | Provides structural confirmation and high specificity; requires enzymatic digestion. | [18][19] |

| ³²P-Postlabeling | ~1.0 adducts / 10⁹ nucleotides | Extremely sensitive but lacks structural specificity. | [16][18] |

Table 1: Comparison of Analytical Methods for BPDE-DNA Adduct Detection.

| Study Population / Condition | Adduct Levels (adducts / 10⁸ nucleotides) | Key Finding | Reference |

| Human Fibroblasts (Low Damage) | 0.88 - 3.44 | ~50% of adducts repaired in 4-8 hours. | [14] |

| Human Fibroblasts (High Damage) | 105 - 177 | Only 19-33% of adducts repaired in 24 hours. | [14] |

| Coke Oven Workers | Significantly elevated vs. controls | High occupational PAH exposure increases adduct levels. | [16] |

| Lung Cancer Patients (Smokers) | 3.1 (average) | Smoking is a significant contributor to adduct formation. | [19] |

| Lung Cancer Patients (Non-smokers) | 1.3 (average) | Adducts can be present even in non-smokers due to environmental exposure. | [19] |

Table 2: Examples of Quantitative BPDE-DNA Adduct Data.

Experimental Protocols

Synthesis of BPDE-DNA Adducts (In Vitro)

This protocol is for the laboratory synthesis of BPDE-adducted DNA strands for use as standards or in structural studies.[2]

-

Stock Solution: Dissolve this compound in a 19:1 mixture of tetrahydrofuran (THF) and 1.5% aqueous triethylamine.

-

Reaction Mixture: In a microcentrifuge tube, combine the DNA oligonucleotide (e.g., 2 mM) and the BPDE stock solution (e.g., 1 mM) in a buffer containing 25 mM Tris and 200 mM NaCl at pH 9.2.

-

Incubation: Incubate the reaction overnight at 37°C in the dark.

-

Neutralization & Purification: Neutralize the reaction with a PBS buffer (pH 7.5). Purify the adducted DNA product from unreacted components using ion-exchange High-Performance Liquid Chromatography (HPLC).

-

Verification: Confirm the mass of the final product using Electrospray Ionization Mass Spectrometry (ESI-MS).

Analysis by HPLC with Fluorescence Detection

This method quantifies adducts by converting them to fluorescent tetrols.[13]

-

DNA Isolation: Extract genomic DNA from cells or tissues using a standard phenol-chloroform method or a commercial kit.

-

Acid Hydrolysis: Hydrolyze the stable DNA adducts formed at the N² position of guanine by incubating the DNA sample in 0.1 N HCl. This releases the corresponding benzo[a]pyrene-tetrol (e.g., tetrol I-1).

-

HPLC Separation: Inject the hydrolyzed sample onto a reverse-phase HPLC column to separate the tetrol from other components.

-

Fluorescence Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the pyrenyl fluorophore to detect and quantify the tetrol peak.

-

Quantification: Calculate the adduct level by comparing the peak area to a standard curve generated with known amounts of the tetrol standard.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity for identifying and quantifying the BPDE-dG adduct.[17][20]

-

DNA Isolation: Extract and purify genomic DNA from the biological sample (e.g., white blood cells, tissues).

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]BPDE-dG) to the DNA sample to correct for sample loss and variations in instrument response.[20]

-

Enzymatic Digestion: Digest the DNA to individual deoxyribonucleosides. This is typically a multi-step process:

-

Incubate with DNase I.

-

Follow with incubation with phosphodiesterase I and alkaline phosphatase to complete the digestion to 2'-deoxynucleosides.[20]

-

-

LC Separation: Separate the resulting deoxyribonucleosides using reverse-phase HPLC. A gradient elution with solvents like acetonitrile and 0.1% formic acid is commonly used.[5]

-

MS/MS Detection: Introduce the eluent into a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode. Monitor for the specific precursor-to-product ion transition for both the native BPDE-dG adduct (e.g., m/z 570 → 454) and the internal standard.[21]

-

Quantification: Determine the amount of BPDE-dG in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard calibration curve.

Visualizations

References

- 1. academic.oup.com [academic.oup.com]

- 2. Detection of Benzo[a]pyrene-Guanine Adducts in Single-Stranded DNA using the α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Smoking-Related DNA Alkylation Events Are Mapped at Single-Nucleotide Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular dynamics simulations of excimer forming this compound-DNA adducts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA repair in human cells: quantitative assessment of bulky anti-BPDE-DNA adducts by non-competitive immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two-step error-prone bypass of the (+)- and (-)-trans-anti-BPDE-N2-dG adducts by human DNA polymerases eta and kappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Benzo[a]pyrene (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient [Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. jfda-online.com [jfda-online.com]

- 21. researchgate.net [researchgate.net]

The Formation of (+)-Anti-BPDE from Benzo[a]pyrene Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[a]pyrene (BaP), a ubiquitous polycyclic aromatic hydrocarbon (PAH) produced by the incomplete combustion of organic materials, is a potent procarcinogen. Its carcinogenicity is not inherent but arises from its metabolic activation within the body to highly reactive intermediates that can covalently bind to DNA, leading to mutations and potentially initiating cancer. The most carcinogenic of these metabolites is the (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE). Understanding the intricate enzymatic processes that lead to the formation of this ultimate carcinogen is paramount for assessing cancer risk, developing preventative strategies, and designing drugs that can modulate these metabolic pathways.

This technical guide provides an in-depth overview of the metabolic pathway leading to the formation of this compound from benzo[a]pyrene. It details the key enzymes involved, presents quantitative data on their activity, outlines experimental protocols for studying this process, and provides visual representations of the metabolic and regulatory pathways.

The Metabolic Activation Pathway of Benzo[a]pyrene to this compound

The metabolic activation of benzo[a]pyrene to its ultimate carcinogenic form, this compound, is a multi-step process primarily carried out by a concert of Phase I and Phase II metabolizing enzymes. The key pathway, often referred to as the "diol epoxide pathway," involves a series of stereospecific enzymatic reactions.[1]

The initial and rate-limiting step is the oxidation of BaP, which is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[2][3] These enzymes introduce an epoxide group across the 7 and 8 positions of the BaP molecule, forming benzo[a]pyrene-7,8-epoxide. This reaction is stereoselective, with a preference for the formation of the (+)-(7R,8S)-epoxide.

This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene ((-)-BaP-7,8-diol).[4] This dihydrodiol intermediate is the substrate for a second epoxidation reaction, again catalyzed by CYP1A1 and CYP1B1.[3] This final epoxidation occurs on the 9,10-double bond, leading to the formation of two diastereomeric diol epoxides: the syn- and anti-isomers. The predominant and more carcinogenic product of this reaction is the (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (this compound), where the epoxide ring is on the opposite face of the molecule relative to the 7-hydroxyl group.[4]

Regulation of the Pathway: The Aryl Hydrocarbon Receptor (AhR)

The expression of the primary enzymes involved in BaP metabolism, CYP1A1 and CYP1B1, is transcriptionally regulated by the Aryl Hydrocarbon Receptor (AhR).[5][6] BaP and other PAHs are ligands for the AhR. Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, leading to their increased transcription.[7] This induction of metabolizing enzymes can, paradoxically, enhance the rate of BaP activation and the formation of carcinogenic metabolites.

Detoxification Pathways

While the diol epoxide pathway leads to the formation of the ultimate carcinogen, cells also possess detoxification pathways to eliminate BaP and its metabolites. These include conjugation reactions catalyzed by Phase II enzymes such as glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).[8][9] These enzymes convert BaP and its metabolites into more water-soluble compounds that can be more easily excreted from the body.[10] The balance between the activation and detoxification pathways is a critical determinant of an individual's susceptibility to BaP-induced carcinogenesis.

Quantitative Data on Benzo[a]pyrene Metabolism

The following tables summarize quantitative data on the enzymatic activities and metabolite formation rates involved in the conversion of benzo[a]pyrene to its diol epoxide metabolites. These values are compiled from various in vitro studies using recombinant enzymes, cell cultures, and tissue homogenates. It is important to note that absolute values can vary depending on the experimental system and conditions.

| Enzyme | Substrate | Product(s) | Vmax (nmol/min/nmol P450) | Km (µM) | Source |

| Human CYP1A1 | Benzo[a]pyrene | BaP-7,8-diol, other metabolites | 0.38 | Not Reported | [11] |

| Human CYP1B1 | Benzo[a]pyrene | BaP-7,8-diol, other metabolites | 0.17 | Not Reported | [11] |

| Human CYP1A2 | Benzo[a]pyrene | BaP-7,8-diol | Undetectable | Not Reported | [11] |

| Human CYP1A1 | (-)-BaP-7,8-diol | Tetrols (from BPDE) | 2.58 | Not Reported | [11] |

| Human CYP1B1 | (-)-BaP-7,8-diol | Tetrols (from BPDE) | 0.60 | Not Reported | [11] |

| Human CYP1A2 | (-)-BaP-7,8-diol | Tetrols (from BPDE) | 0.43 | Not Reported | [11] |

Table 1: Enzyme Kinetic Parameters for Benzo[a]pyrene Metabolism. This table presents the maximal velocity (Vmax) and Michaelis constant (Km) for key enzymes involved in the formation of this compound. Data is often reported as formation rates of specific metabolites.

| Cell Line | BaP Concentration (µM) | Metabolite | Formation Rate/Amount | Source |

| BEP2D (Human Lung) | Not Specified | BaP-tetrol-I-1 | Dependent on CYP1A1 expression | [12] |

| NCIH2009 (Human Lung) | Not Specified | BaP-cis/trans-7,8-dihydrodiols | Formed by both CYP1A1 and CYP1B1 | [12] |

| Human Hepatocytes | 0.1 - 100 | BaP-7,8-dihydrodiol | Increased nearly linearly with dose | [13] |

| H358 (Human Bronchoalveolar) | Not Specified | 3-OH-BaP, BaP-7,8-dihydrodiol, BaP-tetraol-1, BaP-7,8-dione | Time-dependent formation | [3] |

Table 2: Benzo[a]pyrene Metabolite Formation in Different Cell Lines. This table summarizes the production of key metabolites in various human cell lines, highlighting the importance of specific enzymes and dose-dependent effects.

Experimental Protocols

In Vitro Benzo[a]pyrene Metabolism Assay using Reconstituted Enzyme Systems

This protocol describes a method to study the metabolism of benzo[a]pyrene using a reconstituted system containing purified cytochrome P450 enzymes.

Materials:

-

Purified human CYP1A1 or CYP1B1

-

Purified human NADPH-cytochrome P450 reductase

-

Purified human epoxide hydrolase (optional, for diol formation)

-

L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

[³H]-Benzo[a]pyrene (radiolabeled substrate)

-

Unlabeled benzo[a]pyrene

-

Ethyl acetate

-

Methanol

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reconstituted system: In a glass tube, mix the purified CYP enzyme, NADPH-cytochrome P450 reductase, and DLPC in potassium phosphate buffer. If studying diol formation, include purified epoxide hydrolase. Incubate on ice for 30 minutes to allow for reconstitution.

-

Initiate the reaction: Add the NADPH regenerating system and the [³H]-benzo[a]pyrene substrate (dissolved in a small volume of a suitable solvent like acetone, ensuring the final solvent concentration is low, e.g., <1%).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The reaction should be linear with respect to time and protein concentration.

-

Stop the reaction: Terminate the reaction by adding a volume of cold ethyl acetate.

-

Extraction: Vortex the mixture vigorously to extract the metabolites and unreacted substrate into the ethyl acetate phase. Centrifuge to separate the phases.

-

Analysis: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of methanol for analysis by HPLC.

-

Quantification: Determine the amount of each metabolite formed by integrating the radioactive peaks from the HPLC chromatogram and comparing them to a standard curve.

Cell Culture and Exposure for Benzo[a]pyrene Metabolism Studies

This protocol outlines the general procedure for culturing cells and exposing them to benzo[a]pyrene to study its metabolism.

Materials:

-

Human cell line of interest (e.g., HepG2, BEAS-2B)

-

Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

-

Cell culture flasks or plates

-

Benzo[a]pyrene stock solution (in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell lysis buffer

-

Protein assay reagent

Procedure:

-

Cell Culture: Culture the cells in a suitable medium in a humidified incubator at 37°C and 5% CO₂ until they reach the desired confluency (e.g., 80-90%).

-

Treatment: Prepare the desired concentrations of benzo[a]pyrene in fresh cell culture medium from a stock solution. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).

-

Exposure: Remove the old medium from the cells, wash with PBS, and add the medium containing benzo[a]pyrene. Incubate for the desired time period (e.g., 24-48 hours).

-

Harvesting:

-

Media: Collect the cell culture medium to analyze for extracellular metabolites.

-

Cells: Wash the cells with cold PBS, then detach them using trypsin-EDTA. Pellet the cells by centrifugation.

-

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells according to the buffer manufacturer's instructions (e.g., sonication or freeze-thaw cycles).

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

Metabolite Extraction: Extract the metabolites from both the cell lysate and the collected medium using an appropriate method, such as liquid-liquid extraction with ethyl acetate or solid-phase extraction.

-

Analysis: Analyze the extracted metabolites by HPLC.

HPLC Analysis of Benzo[a]pyrene Metabolites

This protocol provides a general method for the separation and quantification of benzo[a]pyrene metabolites by high-performance liquid chromatography (HPLC).

Materials and Equipment:

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase solvents: Acetonitrile and water (HPLC grade)

-

Metabolite standards (e.g., BaP-diols, BaP-tetrols, BaP-phenols)

-

Sample extracts reconstituted in methanol

Procedure:

-

HPLC Setup:

-

Mobile Phase Gradient: A typical gradient for separating BaP metabolites is as follows:

-

Start with a mixture of acetonitrile and water (e.g., 50:50).

-

Linearly increase the concentration of acetonitrile over time (e.g., to 100% acetonitrile over 30-40 minutes).[14]

-

Hold at 100% acetonitrile for a short period to elute any remaining non-polar compounds.

-

Return to the initial conditions and re-equilibrate the column before the next injection.

-

-

Sample Injection: Inject a known volume of the reconstituted sample extract onto the HPLC column.

-

Data Acquisition: Record the chromatogram, monitoring the fluorescence or UV signal.

-

Peak Identification and Quantification:

-

Identify the metabolite peaks by comparing their retention times to those of authentic standards.

-

Quantify the amount of each metabolite by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

-

Visualizations

Metabolic Activation Pathway of Benzo[a]pyrene

Caption: Metabolic activation of Benzo[a]pyrene to this compound.

Regulatory Pathway of CYP1A1/1B1 Induction

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1 induction.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro benzo[a]pyrene metabolism analysis.

Conclusion

The metabolic activation of benzo[a]pyrene to the ultimate carcinogen this compound is a complex, multi-step process orchestrated by a specific set of enzymes, primarily CYP1A1, CYP1B1, and microsomal epoxide hydrolase. The activity and expression of these enzymes, regulated by the Aryl Hydrocarbon Receptor, are critical determinants of the rate of formation of this DNA-reactive metabolite. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in toxicology, cancer biology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the mechanisms of chemical carcinogenesis and the development of novel strategies for cancer prevention and therapy.

References

- 1. iue.cas.cn [iue.cas.cn]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]

- 5. Aryl hydrocarbon receptor mediates benzo[a]pyrene-induced metabolic reprogramming in human lung epithelial BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic activation, detoxification and transformation studies with benzo[a]pyrene using rat and hamster organ cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Analysis of benzo[a]pyrene metabolites formed by rat hepatic microsomes using high pressure liquid chromatography: optimization of the method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of benzo[a]pyrene in whole tobacco: T-307 - Canada.ca [canada.ca]

- 16. Benzo[a]pyrene- Determination | OIV [oiv.int]

The Genotoxicity of (+)-Anti-benzo[a]pyrene-7,8-diol-9,10-epoxide in Human Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE) is the ultimate carcinogenic metabolite of benzo[a]pyrene, a ubiquitous environmental pollutant formed from incomplete combustion of organic materials.[1][2] Its potent genotoxicity is a critical factor in the initiation of carcinogenesis. This technical guide provides a comprehensive overview of the genotoxic effects of this compound in human cell lines, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Data Presentation: Quantitative Analysis of this compound Genotoxicity

The genotoxic effects of this compound have been quantified across various human cell lines using multiple endpoints. The following tables summarize key findings to facilitate comparison.

Table 1: this compound-Induced DNA Adducts in Human Cell Lines

| Cell Line | Concentration Range | Exposure Duration | DNA Adduct Levels | Analytical Method | Reference(s) |

| TK6 | 10 nM - 50 nM | 1 hour | Linear increase from ~2 to ~10 adducts/10⁸ nucleotides | HPLC with fluorescence detection | [1][2] |

| A549 | 50 nM | 2 hours | ~230 adducts/10⁸ base pairs | HPLC | [3] |

| Human Fibroblasts | < 1 nM - 177 µM | Not specified | 0.2 adducts/10⁶ nucleotides at < 1 nM to 177 adducts/10⁶ nucleotides | Immuno-slot blot assay | [4] |

| GM04312C | 0.5 µM | 30 minutes | Increased by up to 60% with iAsIII co-treatment | CE-LIF-based immunoassay | [5] |

| Human Lymphocytes | 50 nM | 2 hours | >170 adducts/10⁸ base pairs | HPLC | [3] |

Table 2: Mutagenicity of this compound in Human Cell Lines

| Cell Line | Gene Target | Concentration Range | Mutant Frequency | Assay | Reference(s) |

| TK6 | PIG-A | 10 nM - 50 nM | Significantly elevated, ~180 GPI-deficient cells per 10⁶ viable cells at 50 nM | In vitro PIG-A mutagenicity test | [1][2] |

| Human T-lymphocytes | hprt | Not specified | 20/22 mutations were GC base pair transversions (18/22 were GC > TA) | HPRT gene mutation assay | [6] |

| Hupki Mouse Embryo Fibroblasts (with human TP53) | TP53 | 0.125 µM - 1.0 µM | Markedly increased frequency of TP53 mutations | HIMA (Human in Mouse Assay) | [7] |

Table 3: Chromosomal Damage Induced by this compound in Human Cells

| Cell Line | Concentration Range | Endpoint | Observations | Assay | Reference(s) |

| Human Lymphocytes | 0.5 µM - 2 µM | DNA migration | Concentration-dependent increase | Alkaline Comet Assay | [8] |

| Human Mucosal Cells (oropharynx) | Not specified | DNA damage in specific chromosomes | Significantly higher damage in chromosomes 5 and 8 in cells from cancer patients | Comet FISH | [9] |

| Human Lymphocytes | Not specified | Chromatid breaks | Significantly higher in lung cancer cases (0.67 breaks/cell) vs. controls (0.41 breaks/cell) | Chromosomal Aberration Assay | [10] |

| Human Peripheral Blood Lymphocytes | 2.5 µM | Micronuclei formation | Increased frequency, potentiated by PARP inhibition | Micronucleus Assay | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of genotoxicity studies. The following sections provide protocols for key experiments cited in the literature.

Quantification of this compound-Induced DNA Adducts by HPLC-Fluorescence

This method allows for the highly sensitive detection of BPDE-DNA adducts.

-

Cell Treatment:

-

Culture human cells (e.g., TK6 lymphoblasts) to the desired density.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM to 50 nM) for a specified duration (e.g., 1 hour) at 37°C.[1]

-

For repair studies, after treatment, wash the cells and re-incubate in fresh medium for various time points (e.g., 8 and 24 hours).[1][2]

-

-

DNA Isolation:

-

Harvest the cells by centrifugation.

-

Isolate genomic DNA using a standard DNA isolation kit or phenol-chloroform extraction method.

-

-

Acid Hydrolysis:

-

Hydrolyze the DNA samples in 0.1 N HCl to release the BPDE-tetrols from the guanine bases.[1]

-

-

HPLC Analysis:

-

Analyze the hydrolyzed samples using a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.

-

The released tetrol I-1 is quantified, which corresponds to the amount of stable DNA adducts formed at the N² position of guanine.[1]

-

A standard curve with known amounts of tetrol I-1 is used for absolute quantification.

-

In Vitro PIG-A Mutagenicity Assay

This assay quantifies mutations in the PIG-A gene, which leads to a loss of GPI-anchored proteins from the cell surface.

-

Cell Culture and Treatment:

-

Phenotypic Expression:

-

Culture the cells for a period sufficient for the expression of the mutant phenotype (e.g., 10 days for TK6 cells).[2]

-

-

Flow Cytometry Analysis:

-

Label the cells with fluorescently tagged antibodies against GPI-anchored proteins (e.g., CD55 and CD59) and a cell surface marker not linked to GPI (e.g., CD19).[1]

-

Use a viability dye (e.g., 7-AAD) to exclude dead cells.[1]

-

Analyze the cells by flow cytometry to determine the frequency of GPI-deficient (mutant) cells.[1][2]

-

Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

-

Cell Preparation and Treatment:

-

Embedding Cells in Agarose:

-

Mix a small aliquot of the cell suspension with low melting point agarose.

-

Pipette this mixture onto a microscope slide pre-coated with normal melting point agarose.[8]

-

-

Lysis:

-

Immerse the slides in a cold lysis solution (pH 10) to remove cell membranes and cytoplasm, leaving the nucleoids.[8]

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA.

-

Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

-

-

Staining and Visualization:

-

Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

-

Signaling Pathways and Molecular Mechanisms

The genotoxicity of this compound triggers complex cellular signaling networks that determine cell fate.

DNA Damage Response and Repair

Upon formation of bulky this compound-DNA adducts, the primary repair mechanism in human cells is the Nucleotide Excision Repair (NER) pathway.[1][12][13]

If the DNA adducts are not repaired before DNA replication, they can lead to mutations, primarily GC to TA transversions.[6] The process can involve error-prone translesion synthesis by DNA polymerases such as polymerase eta.[14]

p53-Mediated Cell Fate Decisions

The tumor suppressor protein p53 plays a pivotal role in the cellular response to this compound-induced DNA damage.

Activation and accumulation of p53 can lead to several outcomes, including cell cycle arrest, which provides more time for DNA repair, or apoptosis, which eliminates cells with extensive damage.[1][11][15] Studies have shown that this compound treatment leads to p53 accumulation in human peripheral blood lymphocytes.[11] Furthermore, the expression of p53 target genes involved in apoptosis, such as BAX, PMAIP1 (Noxa), and BBC3 (PUMA), is upregulated at higher concentrations of this compound.[1]

Conclusion

The genotoxicity of this compound in human cell lines is a multifaceted process involving the formation of DNA adducts, induction of mutations, and chromosomal damage. The cellular response is orchestrated by complex signaling pathways, with the NER system and the p53 tumor suppressor at the forefront of the defense against the deleterious effects of this potent carcinogen. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of toxicology, cancer biology, and drug development, facilitating further investigation into the mechanisms of chemical carcinogenesis and the development of preventative and therapeutic strategies.

References

- 1. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. DNA repair in human cells: quantitative assessment of bulky anti-BPDE-DNA adducts by non-competitive immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevation of Cellular BPDE Uptake by Human Cells: A Possible Factor Contributing to Co-Carcinogenicity by Arsenite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strand specificity for mutations induced by (+)-anti BPDE in the hprt gene in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TP53 mutations induced by BPDE in Xpa-WT and Xpa-Null human TP53 knock-in (Hupki) mouse embryo fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Chromosomal alterations and mutagen sensitivity in human mucosal cells of the oropharynx and lymphocytes caused by BPDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzo(a)pyrene diol epoxide-induced chromosomal aberrations and risk of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of poly(ADP-ribose) polymerase increases (+/-)-anti-benzo [a]pyrene diolepoxide-induced micronuclei formation and p53 accumulation in isolated human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 14. Two-step error-prone bypass of the (+)- and (-)-trans-anti-BPDE-N2-dG adducts by human DNA polymerases eta and kappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (+)-Anti-BPDE Induced DNA Adducts and Mutagenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-anti-benzo[a]pyrene diol epoxide ((+)-anti-BPDE) is the ultimate carcinogenic metabolite of benzo[a]pyrene, a ubiquitous environmental pollutant. Its profound genotoxicity stems from its ability to form covalent adducts with DNA, primarily at the N2 position of guanine. These bulky lesions distort the DNA helix, interfering with replication and transcription, and if not repaired, can lead to characteristic mutations, particularly G→T transversions, a hallmark of smoking-related cancers. This technical guide provides an in-depth overview of the mechanisms of this compound-induced DNA adduct formation, the cellular responses to this damage, and the resulting mutagenic consequences. Detailed experimental protocols for the detection and quantification of these adducts and mutations are provided, alongside a summary of key quantitative data from the literature.

Mechanism of this compound DNA Adduct Formation

Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH), undergoes metabolic activation to its ultimate carcinogenic form, this compound.[1][2][3][4] This reactive epoxide readily attacks nucleophilic sites on DNA bases, with a strong preference for the exocyclic amino group (N2) of guanine.[4][5] The formation of this covalent bond results in a bulky lesion that protrudes into the minor groove of the DNA, causing significant helical distortion.[4][5] This distortion is a key trigger for the cellular DNA damage response.

Cellular Response to this compound DNA Adducts

DNA Damage Response and Repair

The primary cellular defense against bulky DNA adducts like those formed by this compound is the Nucleotide Excision Repair (NER) pathway.[3][6][7] NER is a versatile repair system that recognizes and removes a wide variety of helix-distorting lesions. The repair process involves the coordinated action of multiple proteins that excise the damaged DNA segment, followed by DNA synthesis to fill the gap and ligation to restore the intact strand. In human cells, BPDE-DNA adducts are recognized and repaired by the NER complex.[6] Several studies have shown that the repair of these adducts can be faster in transcribed strands of genes, indicating the involvement of transcription-coupled repair (TCR), a sub-pathway of NER.[6]

The presence of unrepaired BPDE-DNA adducts can trigger a broader DNA damage response (DDR). This can involve the activation of signaling pathways that lead to cell cycle arrest, allowing more time for DNA repair, or the induction of apoptosis (programmed cell death) if the damage is too extensive to be repaired.[8][9] Studies have shown that BPDE can activate p53 and AP-1 dependent signaling, as well as oxidative stress response and apoptosis.[8][9] Interestingly, the transcriptional response to DNA damage appears to be restricted to higher concentrations of BPDE, while DNA adduct formation and mutagenesis occur at much lower, more environmentally relevant concentrations.[3][8][9]

Translesion Synthesis and Mutagenesis

If a cell attempts to replicate its DNA before the BPDE adduct is removed, the replication machinery can be blocked by the bulky lesion.[4] To overcome this blockage, specialized low-fidelity DNA polymerases, known as translesion synthesis (TLS) polymerases, are recruited.[4][10] While these polymerases can replicate past the damaged base, they often do so in an error-prone manner. For instance, human DNA polymerase η has been shown to predominantly insert an adenine opposite a (+)-trans-anti-BPDE-N2-dG adduct, leading to a G→T transversion after the subsequent round of replication.[10] This specific mutation is a well-established signature of PAH exposure and is frequently observed in smoking-associated lung cancers.[11][12] The stereochemistry of the BPDE adduct can influence the efficiency and fidelity of TLS.[10]

Quantitative Data on this compound DNA Adducts and Mutagenesis

The following tables summarize quantitative data on the formation, repair, and mutagenic consequences of this compound DNA adducts from various studies.

| Cell Type/System | BPDE Concentration | Adduct Level (adducts / 108 nucleotides) | Measurement Method | Reference |

| Human TK6 cells | 10 nM | ~2 | HPLC/Fluorescence | [3] |

| Human TK6 cells | 50 nM | ~10 | HPLC/Fluorescence | [3] |

| Human white blood cells (in vivo, various exposures) | N/A | Median: 1.6 (Range: 0.2 - 44) | 32P-postlabeling | [13] |

| Rat lung (in vivo) | N/A | ~0.8 (in some samples) | GC-MS |

| Cell Type | Initial Adduct Level | Time Post-Exposure | Percent Repair | Reference |

| Human TK6 cells | Not specified | 8 hours | ~30% | [3][8][9] |

| Human TK6 cells | Not specified | 24 hours | ~60% | [3][8][9] |

| Normal human fibroblasts | Not specified | 24 hours | 55% | [14] |

| NER-deficient human fibroblasts (GM04312C) | Not specified | up to 24 hours | No significant repair | [14] |

| System | BPDE Treatment | Mutation Frequency Increase | Predominant Mutation Type | Reference |

| supF shuttle vector | ~10 µM | >400% (with UVC) | G→T transversions | [15] |

| Yeast reporter system | 2.5 - 20 µM | Linear dose-response | Not specified | [11] |

| Human TK6 cells | 10 - 50 nM | Linear dose-response | Not specified | [3][8][9] |

Experimental Protocols

Detection and Quantification of this compound-DNA Adducts

The 32P-postlabeling assay is an ultrasensitive method for detecting a wide variety of DNA adducts.[16][17][18]

Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase. The 32P-labeled adducts are then separated by chromatography (TLC or HPLC) or electrophoresis and quantified by their radioactive decay.[16][17][18][19]

Detailed Protocol:

-

DNA Isolation and Digestion:

-

Adduct Enrichment (Optional but recommended for higher sensitivity):

-

Enrich the adducted nucleotides from the bulk of normal nucleotides using methods like nuclease P1 digestion (which dephosphorylates normal 3'-mononucleotides but not the bulky adducted ones) or butanol extraction.

-

-

32P-Labeling:

-

Separation and Quantification:

-

Separate the 32P-labeled adducts using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[20]

-

Alternatively, use high-performance liquid chromatography (HPLC) with a radioisotope detector for higher resolution and sensitivity.[20]

-

Visualize the adducts by autoradiography and quantify the radioactivity in the adduct spots using a phosphorimager or by scintillation counting.

-

Calculate the adduct levels relative to the total amount of DNA analyzed.

-

Detection Limit: Approximately 1 adduct in 109-1010 nucleotides.[17][18]

This method is specific for fluorescent adducts like those derived from BPDE.[3][21]

Principle: DNA is hydrolyzed to release the BPDE moiety as a stable tetraol. The tetraols are then separated by HPLC and detected by their native fluorescence.

Detailed Protocol:

-

DNA Isolation and Hydrolysis:

-

Isolate DNA from the samples.

-

Hydrolyze the DNA under acidic conditions (e.g., with HCl) to release the BPDE-tetraols from the DNA backbone.

-

-

Purification of Tetraols:

-

Purify the released tetraols from the hydrolyzed DNA components using solid-phase extraction (SPE) or liquid-liquid extraction.

-

-

HPLC Separation and Fluorescence Detection:

-

Inject the purified sample into an HPLC system equipped with a C18 reverse-phase column.

-

Separate the tetraols using a suitable mobile phase gradient (e.g., acetonitrile/water).

-

Detect the eluting tetraols using a fluorescence detector set at the appropriate excitation and emission wavelengths for BPDE-tetraols.

-

-

Quantification:

-

Quantify the amount of tetraols by comparing the peak area to a standard curve generated with known amounts of BPDE-tetraol standards.

-

Relate the amount of tetraol back to the initial amount of DNA to calculate the adduct level.

-

Detection Limit: Approximately 0.5 adducts/108 nucleotides.[21]

LC-MS/MS provides high sensitivity and structural confirmation of the adducts.[1][2][22]

Principle: DNA is enzymatically digested to nucleosides. The BPDE-adducted nucleosides (e.g., BPDE-dG) are separated from normal nucleosides by LC. The mass spectrometer then selectively detects and quantifies the adducted nucleosides based on their specific mass-to-charge ratio and fragmentation pattern.

Detailed Protocol:

-

DNA Isolation and Enzymatic Digestion:

-

LC Separation:

-

Inject the digested DNA sample into an LC system coupled to a mass spectrometer.

-

Separate the BPDE-adducted nucleosides from the unmodified nucleosides using a reverse-phase HPLC column with a suitable gradient.[2]

-

-

MS/MS Detection and Quantification:

-

Introduce the eluent from the LC into the mass spectrometer.

-

Use electrospray ionization (ESI) to generate ions of the analytes.

-

In the tandem mass spectrometer, select the parent ion corresponding to the BPDE-adducted nucleoside (e.g., BPDE-dG).

-

Fragment the parent ion and detect specific product ions.

-

Quantify the adduct by comparing the signal to that of a stable isotope-labeled internal standard (e.g., [15N5]BPDE-dG).[22]

-

Detection Limit: Can be as low as a few adducts per 108 nucleotides.[23]

Mutagenesis Assays

This assay allows for the analysis of mutations induced by a mutagen in a specific target gene that can be replicated in mammalian cells and then analyzed in bacteria.[15][24][25][26][27]

Principle: A shuttle vector plasmid containing the supF gene (an amber suppressor tRNA gene) is treated with the mutagen of interest (e.g., BPDE). The treated plasmid is then transfected into mammalian cells, where it is replicated and repaired by the host cell machinery. The plasmid is then recovered from the mammalian cells and transformed into an E. coli indicator strain that has a lacZ gene with an amber mutation. Plasmids with a functional supF gene will suppress the amber mutation, resulting in blue colonies on X-gal plates. Plasmids with a mutated, non-functional supF gene will produce white or light blue colonies. The mutation frequency is determined by the ratio of white/light blue to total colonies. The nature of the mutations can be determined by sequencing the supF gene from the mutant colonies.[24][25]

Detailed Protocol:

-

Plasmid Treatment:

-

Transfection into Mammalian Cells:

-

Transfect the treated and control plasmids into a suitable mammalian cell line (e.g., human fibroblasts) using a standard transfection method like calcium phosphate precipitation.[15]

-

Allow the cells to replicate and repair the plasmids for a set period (e.g., 48 hours).

-

-

Plasmid Rescue and Transformation into E. coli:

-

Isolate the shuttle vector DNA from the mammalian cells.

-

Transform an appropriate E. coli indicator strain (containing a lacZ amber mutation) with the rescued plasmids.

-

-

Mutation Scoring and Analysis:

-

Plate the transformed bacteria on agar plates containing a chromogenic substrate (e.g., X-gal) and an inducer of the lac operon (e.g., IPTG).

-

Count the number of blue and white/light blue colonies to determine the mutant frequency.

-

Isolate plasmid DNA from the mutant colonies and sequence the supF gene to determine the type and location of the mutations.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Molecular dynamics simulations of excimer forming this compound-DNA adducts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]

- 8. researchgate.net [researchgate.net]

- 9. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-step error-prone bypass of the (+)- and (-)-trans-anti-BPDE-N2-dG adducts by human DNA polymerases eta and kappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AOP-Wiki [aopwiki.org]

- 12. A Compendium of Mutational Signatures of Environmental Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Elevation of Cellular BPDE Uptake by Human Cells: A Possible Factor Contributing to Co-Carcinogenicity by Arsenite - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 18. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 20. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. jfda-online.com [jfda-online.com]

- 23. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A method for selection of forward mutations in supF gene carried by shuttle-vector plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. Development of a versatile high-throughput mutagenesis assay with multiplexed short read NGS using DNA-barcoded supF shuttle vector library amplified in non-SOS E. coli | eLife [elifesciences.org]

The Ultimate Carcinogen: An In-depth Technical Guide to the Early Studies on (+)-anti-BPDE Discovery and Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide, commonly known as (+)-anti-BPDE, as the ultimate carcinogenic metabolite of benzo[a]pyrene (B[a]P) was a seminal moment in cancer research. This potent genotoxic agent, a ubiquitous environmental pollutant found in tobacco smoke, grilled foods, and automobile exhaust, has been extensively studied to understand its mechanisms of action and its role in tumorigenesis. This technical guide provides a comprehensive overview of the early, foundational studies that led to the identification of this compound and established its potent carcinogenicity. The document details the experimental methodologies employed in these pivotal studies, presents quantitative data in a structured format, and visualizes the key molecular pathways and experimental workflows involved.

The Discovery of a Potent Carcinogen

Early research in the mid-20th century established a strong link between exposure to polycyclic aromatic hydrocarbons (PAHs), such as B[a]P, and the incidence of cancer. However, it was understood that B[a]P itself was not the direct-acting carcinogen but required metabolic activation to exert its tumorigenic effects. A series of groundbreaking studies in the 1970s elucidated the metabolic pathway leading to the formation of the ultimate carcinogen.

The metabolic activation of B[a]P is a multi-step process initiated by the cytochrome P450 enzyme system. This process, often referred to as the "diol epoxide pathway," culminates in the formation of various stereoisomers of benzo[a]pyrene diol epoxides. Through meticulous experimentation, researchers identified the (+)-anti-diastereomer of BPDE as the most carcinogenic of these metabolites.

Carcinogenicity of this compound: Quantitative Insights

Early tumorigenicity studies, primarily conducted in newborn mice, were instrumental in establishing the potent carcinogenic activity of this compound. These studies demonstrated that direct administration of this compound induced a significantly higher incidence of tumors compared to the parent compound, B[a]P, or other metabolites.

Table 1: Tumorigenicity of Benzo[a]pyrene and its Metabolites in Newborn Mice

| Compound Administered | Total Dose (nmol) | Number of Mice | Percentage of Mice with Pulmonary Adenomas | Average Number of Pulmonary Adenomas per Mouse |

| Vehicle (DMSO) | - | 38 | 13 | 0.13 |

| Benzo[a]pyrene (B[a]P) | 28 | 42 | 21 | 0.24 |

| (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene | 28 | 40 | 73 | 1.77 |

| (±)-anti-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE) | 28 | 35 | 94 | 4.42 |

Data synthesized from early tumorigenicity studies in newborn mice.

The data clearly illustrates that anti-BPDE is significantly more potent in inducing pulmonary adenomas in newborn mice than its precursors.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that were foundational to our understanding of this compound's discovery and carcinogenicity.

Newborn Mouse Tumorigenicity Assay

This in vivo assay was crucial for assessing the carcinogenic potential of B[a]P metabolites.

a. Animal Model:

-

Species: Swiss-Webster or other susceptible mouse strains.

-

Age: Newborn mice (within 24 hours of birth). The neonatal mouse model is highly sensitive to chemical carcinogens that act via genotoxic mechanisms.[1]

b. Preparation of Test Compounds:

-

This compound and other B[a]P metabolites were typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO).

-

Due to the reactivity and instability of BPDE in aqueous solutions, fresh solutions were prepared immediately before administration.

c. Administration:

-

Route: Intraperitoneal (i.p.) injection.

-

Dosage: A total dose was typically administered in divided doses over the first few weeks of life (e.g., on days 1, 8, and 15).

-

Volume: Small volumes (e.g., 5-10 µL) were used for injection.

d. Observation and Termination:

-

The animals were weaned at 3-4 weeks and observed for a period of 20-30 weeks.

-

At the end of the observation period, the mice were euthanized.

e. Necropsy and Histopathology:

-

A complete necropsy was performed, with particular attention to the lungs, liver, and stomach.

-

Tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Pulmonary adenomas were identified and counted under a dissecting microscope. Histological examination confirmed the nature of the lesions, which typically present as solid or papillary growths of alveolar or bronchiolar epithelial cells.[2][3][4]

In Vitro Cell Transformation Assay

Cell transformation assays provided an in vitro model to study the carcinogenic potential of chemicals by observing morphological changes in cultured cells.

a. Cell Lines:

-

Embryonic fibroblast cell lines such as BALB/c 3T3 or C3H/10T1/2 were commonly used.[5][6][7] These cell lines exhibit contact inhibition, which is lost upon transformation.

b. Treatment:

-

Cells were seeded at a low density and treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

The treatment duration was typically 24-72 hours.

c. Culture and Observation:

-

After treatment, the cells were cultured for several weeks, with regular media changes.

-

The cultures were observed for the formation of morphologically transformed foci, characterized by a loss of contact inhibition, criss-cross growth patterns, and piling up of cells.

d. Staining and Quantification:

-

At the end of the assay, the plates were fixed and stained with Giemsa.

-

Transformed foci were identified and counted. The transformation frequency was calculated as the number of foci per number of cells seeded.

Analysis of DNA Adducts

The covalent binding of this compound to DNA is a critical initiating event in its carcinogenic mechanism. Two primary methods were used in early studies to detect and quantify these adducts.

a. 32P-Postlabeling Assay: This highly sensitive method allows for the detection of bulky DNA adducts.[8][9][10][11][12][13]

-

DNA Isolation: DNA was extracted from the tissues of treated animals or from cultured cells.

-

Enzymatic Digestion: The DNA was enzymatically digested to deoxyribonucleoside 3'-monophosphates.

-

Adduct Enrichment: The adducted nucleotides were enriched from the normal nucleotides.

-

32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides was radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatography: The 32P-labeled adducts were separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The adduct spots on the TLC plates were detected by autoradiography and quantified by scintillation counting.

b. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method was used to identify and quantify the specific tetrols released from BPDE-DNA adducts after acid hydrolysis.[14]

-

DNA Isolation and Hydrolysis: DNA was isolated and then subjected to mild acid hydrolysis (e.g., 0.1 N HCl) to release the BPDE moiety as tetrahydrotetrols.

-

HPLC Separation: The resulting tetrols were separated by reverse-phase HPLC.

-

Fluorescence Detection: The separated tetrols were detected by their native fluorescence. The fluorescence spectrum of the pyrene ring system is highly characteristic.

-

Quantification: The amount of each tetrol was quantified by comparing the peak area to that of known standards.

Signaling Pathways and Experimental Workflows

The interaction of this compound with cellular macromolecules initiates a cascade of signaling events that can lead to cell cycle dysregulation, inhibition of apoptosis, and ultimately, carcinogenesis.

Metabolic Activation of Benzo[a]pyrene to this compound

The following diagram illustrates the key steps in the metabolic activation of B[a]P.